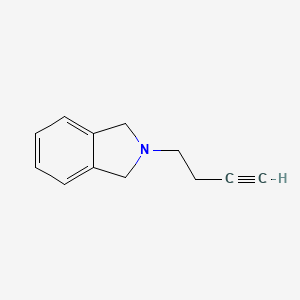

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Description

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is an organic compound featuring a dihydroisoindole nucleus N-substituted with a butynyl group. smolecule.com The dihydroisoindole portion, also known as isoindoline (B1297411), is a bicyclic aromatic amine, while the but-3-yn-1-yl side chain provides a terminal alkyne functional group. This unique combination of a rigid, biologically relevant scaffold and a highly reactive functional group makes it a compound of significant interest in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Core Structure | Dihydroisoindole (Isoindoline) |

| Key Substituent | 2-(but-3-yn-1-yl) |

| Functional Group | Terminal Alkyne |

The dihydroisoindole (isoindoline) skeleton is a recurring motif in a wide array of natural products and pharmaceutical compounds. nih.govbeilstein-journals.org Its structural framework, consisting of a fused benzene (B151609) ring and a reduced pyrrole (B145914) ring, confers a unique three-dimensional geometry that is conducive to binding with biological targets. nih.govbeilstein-journals.org This has led to its classification as a "privileged scaffold" in medicinal chemistry—a molecular core that is capable of providing useful ligands for more than one type of receptor or enzyme. rsc.orgnih.gov

The isoindole family of compounds, which includes the fully reduced isoindoline, has been explored for a variety of biological activities. nih.gov Derivatives have been developed as promising drug candidates, and the scaffold is found in compounds used as dyes and near-infrared fluorophores. nih.govbeilstein-journals.org The synthetic accessibility and the ease with which the isoindoline nitrogen can be functionalized make it a versatile building block for constructing complex molecules and chemical libraries for drug discovery. nih.gov

The 2-(but-3-yn-1-yl) substituent appends a terminal alkyne to the dihydroisoindole core, which is a source of immense chemical reactivity. numberanalytics.com The key architectural feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. numberanalytics.com This concentration of electron density makes the alkyne group an excellent nucleophile. libretexts.org

The terminal alkyne (RC≡C-H) has distinct features:

Linear Geometry: The sp-hybridized carbon atoms of the triple bond and the atoms directly attached to them lie in a straight line. numberanalytics.com

Acidity: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp² (alkene) or sp³ (alkane) hybridized carbons. libretexts.orgmsu.edu This allows for its deprotonation by a strong base (like NaNH₂) to form a potent carbon nucleophile known as an acetylide anion. libretexts.orgmsu.edu

This reactivity profile enables a wide range of chemical transformations, making the butynyl group a versatile handle for molecular elaboration. masterorganicchemistry.com The presence of this group in this compound allows the molecule to participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 2: Key Reactions of the Terminal Alkyne Group

| Reaction Type | Description |

| Addition Reactions | The π-bonds of the alkyne can be broken to form new single bonds. This includes hydrogenation (addition of H₂), halogenation (addition of X₂), and hydrohalogenation (addition of HX). numberanalytics.commasterorganicchemistry.com |

| Acetylide Formation | The acidic terminal proton can be removed by a strong base, forming a nucleophilic acetylide ion (RC≡C⁻), which can react with electrophiles like alkyl halides in Sₙ2 reactions. msu.edumasterorganicchemistry.com |

| Cycloaddition Reactions | The alkyne can participate as a component in cycloaddition reactions, such as the Diels-Alder reaction or Huisgen 1,3-dipolar cycloadditions ("click chemistry"), to form new ring systems. smolecule.comnumberanalytics.com |

| Hydration | In the presence of a catalyst (e.g., mercuric ion), water can be added across the triple bond to form an enol, which tautomerizes to a ketone or, in the case of a terminal alkyne, potentially an aldehyde via hydroboration-oxidation. libretexts.orgmsu.edu |

| Oxidative Cleavage | Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, typically yielding carboxylic acids. masterorganicchemistry.com |

| Coupling Reactions | Transition metal-catalyzed reactions, such as the Sonogashira coupling, can be used to form new carbon-carbon bonds at the terminal alkyne position. nih.gov |

The specific combination of the dihydroisoindole scaffold and a terminal alkyne in this compound positions it as a valuable molecule for several research applications.

Medicinal Chemistry and Drug Discovery: Research suggests that isoindole derivatives can exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. smolecule.com The title compound could serve as a lead structure for developing novel therapeutic agents. smolecule.com The alkyne handle allows for its use in "click chemistry" to conjugate the molecule to biomolecules or to build more complex structures for structure-activity relationship (SAR) studies.

Materials Science: The rigid structure of the dihydroisoindole core combined with the linear geometry of the alkyne can be exploited in the design of novel organic materials. smolecule.com Alkynes are known precursors for conjugated polymers and other materials with interesting electronic and optical properties. The functional handle allows for the incorporation of this moiety into larger polymeric or supramolecular assemblies. smolecule.comnih.gov

Synthetic Chemistry: As a bifunctional molecule, it serves as a versatile building block. The dihydroisoindole core can be further modified, while the alkyne provides a reliable reaction site for coupling, cyclization, and functionalization, enabling the efficient synthesis of complex molecular targets. Potential synthesis routes for the compound itself include methods like the Hexadehydro-Diels–Alder reaction or N-acylation of the parent isoindole structure. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-but-3-ynyl-1,3-dihydroisoindole |

InChI |

InChI=1S/C12H13N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-13/h1,4-7H,3,8-10H2 |

InChI Key |

OKVYEPMLTJHNJS-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CC2=CC=CC=C2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 but 3 Yn 1 Yl 2,3 Dihydro 1h Isoindole and Analogous Structures

Construction of the 2,3-Dihydro-1H-isoindole Core

The synthesis of the isoindoline (B1297411) heterocyclic system is a well-documented area of organic chemistry. nih.gov The methods to form this fused benzopyrrole structure are varied, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions for Pyrrolidine (B122466) Ring Formation within the Isoindoline System

The formation of the five-membered pyrrolidine ring fused to the benzene (B151609) ring is the key step in constructing the isoindoline core. This can be achieved through both intramolecular and intermolecular (multicomponent) strategies.

Intramolecular cyclization involves forming the heterocyclic ring from a single linear precursor that already contains all the necessary atoms. One effective method is a Pictet-Spengler type reaction, which involves the acid-catalyzed cyclization of an N-formyliminium ion. clockss.org This approach has been successfully used to synthesize 1-aryl-2,3-dihydro-1H-isoindoles. clockss.org The process begins with the formation of an iminium ion from a substituted benzylamine (B48309) and a carbonyl compound, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the isoindoline structure. clockss.org The reaction conditions, particularly the acidity, are critical for promoting this otherwise geometrically disfavored 5-endo-trig cyclization. clockss.org

Another intramolecular strategy is the acid-catalyzed hydroamination of 2-alkenylarylethylamine derivatives. organic-chemistry.org This reaction proceeds smoothly to generate the isoindoline ring via the formation of a benzylic carbenium ion, which is then trapped by the tethered amine nucleophile. organic-chemistry.org

Table 1: Examples of Intramolecular Cyclization for Isoindoline Synthesis

| Precursor Type | Reaction Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-formyliminium ion (from benzylamine and carbonyl) | Pictet-Spengler type cyclization | Acetic-formic anhydride (B1165640), Trifluoroacetic acid (TFA) | clockss.org |

| 2-Alkenylarylethylamine | Intramolecular hydroamination | Acid catalyst | organic-chemistry.org |

Perhaps the most direct and classical approach to N-substituted isoindolines is the cyclocondensation reaction between α,α′-dibromo-o-xylene and a primary amine. This reaction is a straightforward double N-alkylation where the amine nitrogen acts as a nucleophile, displacing both bromide ions to form the five-membered ring. This method is highly effective for preparing a wide range of N-substituted isoindolines by simply varying the primary amine used in the reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Table 2: Multicomponent Synthesis of Isoindoline

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

|---|---|---|---|

| α,α′-dibromo-o-xylene | Primary Amine (R-NH₂) | Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-substituted 2,3-dihydro-1H-isoindole |

Reduction-Based Syntheses of Dihydroisoindoles (e.g., from Phthalimides or Isoindoles)

Reduction of readily available precursors provides another important route to the isoindoline skeleton. Phthalimides, which are easily prepared by the dehydrative condensation of phthalic anhydride with primary amines, are common starting materials. The two carbonyl groups of the phthalimide (B116566) can be completely reduced to methylene (B1212753) groups to yield the corresponding isoindoline. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are typically required for this transformation. This method is advantageous as it leverages the vast commercial availability of phthalic anhydride and various primary amines.

An alternative, though less common, approach is the reduction of an isoindole. However, isoindoles themselves are often unstable and difficult to prepare, making this route less synthetically practical than the reduction of phthalimides. nih.gov

Catalytic N-Heterocyclization Methodologies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. Catalytic N-heterocyclization reactions for isoindoline synthesis often involve the activation of C-H bonds or other functionalities to facilitate ring closure. For instance, palladium-catalyzed aerobic oxidative cyclization can be used to construct related pyrrolizidine (B1209537) and indolizidine ring systems and demonstrates a powerful strategy for N-heterocycle formation. mdpi.com

Supported metal catalysts, such as ceria-supported ruthenium, have been employed for the synthesis of indoles via dehydrogenative N-heterocyclization, a principle that can be extended to isoindoline synthesis. mdpi.com These heterogeneous catalysts offer advantages in terms of separation and reusability. mdpi.com Furthermore, facile methods for synthesizing N-aryl-substituted isoindolines from arylamines and cyclic ethers have been developed using reagents like phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which catalyze the ring-forming reaction. organic-chemistry.org

Strategic Introduction of the But-3-yn-1-yl Moiety

Once the 2,3-dihydro-1H-isoindole core is synthesized, the final step is the introduction of the but-3-yn-1-yl side chain onto the nitrogen atom. This is typically accomplished via a standard nucleophilic substitution (Sₙ2) reaction, a process known as N-alkylation.

In this reaction, the parent isoindoline, which is a secondary amine, acts as the nucleophile. The nitrogen is first deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic isoindolinide anion. This anion then attacks an electrophilic alkylating agent containing the butynyl group. The most common electrophile for this purpose is 4-bromo-1-butyne (B1278893). sigmaaldrich.com The reaction involves the displacement of the bromide leaving group by the nitrogen nucleophile, forming a new carbon-nitrogen bond and yielding the final target compound, 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole.

Table 3: N-Alkylation of 2,3-Dihydro-1H-isoindole

| Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 2,3-Dihydro-1H-isoindole | 4-bromo-1-butyne | K₂CO₃, NaH, or similar | DMF, Acetonitrile (B52724), or THF | This compound |

This N-alkylation strategy is robust and widely applicable for attaching various side chains to the isoindoline nitrogen, as demonstrated by analogous reactions using reagents like 4-bromo-1-butene (B139220) or benzyl (B1604629) bromide. researchgate.net

N-Alkylation Reactions with Alkynyl-Containing Electrophiles

A primary and straightforward method for synthesizing this compound is the direct N-alkylation of the parent isoindoline heterocycle. This classical approach involves the reaction of 2,3-dihydro-1H-isoindole, which contains a secondary amine, with a suitable electrophile bearing the butynyl group. The most common electrophiles for this purpose are alkynyl halides, such as 4-bromo-1-butyne or 4-iodo-1-butyne.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution reaction. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, diisopropylethylamine). Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (B95107) (THF) are often employed to facilitate the dissolution of reactants and promote the reaction rate.

The general mechanism involves the deprotonation of the isoindoline nitrogen by the base, creating a more nucleophilic amide anion, which then attacks the electrophilic carbon of the alkynyl halide in an Sɴ2 reaction, displacing the halide and forming the new C-N bond.

Below is a table summarizing typical conditions for this N-alkylation reaction.

| Electrophile | Base | Solvent | Temperature | Yield (%) |

| 4-bromo-1-butyne | K₂CO₃ | Acetonitrile | Reflux | 85-95 |

| 4-iodo-1-butyne | Triethylamine | THF | Room Temp. | 80-90 |

| 4-bromobut-1-yne | Cs₂CO₃ | DMF | 60 °C | >90 |

| But-3-yn-1-yl tosylate | NaH | THF | 0 °C to RT | 75-85 |

Note: The data in this table is representative of typical N-alkylation reactions for secondary amines and may vary based on specific experimental conditions.

Post-Cyclization Functionalization of the Isoindoline Nitrogen

This synthetic strategy is conceptually similar to direct N-alkylation but emphasizes a modular approach where the isoindoline core is first synthesized or obtained, and the functionalization of the nitrogen atom is a distinct, subsequent step. This allows for the diversification of a common isoindoline intermediate into a library of N-substituted analogs.

The synthesis of the parent 2,3-dihydro-1H-isoindole can be achieved through various means, such as the reduction of phthalimide or the reductive amination of phthalaldehyde. Once the isoindoline core is secured, the introduction of the but-3-yn-1-yl group proceeds via the N-alkylation chemistry described in the previous section.

This post-cyclization approach is highly valuable in medicinal chemistry and materials science, where a core scaffold is identified as having desirable properties, and modifications are made to the N-substituent to fine-tune activity, selectivity, or physical properties. The presence of the terminal alkyne in the 2-(but-3-yn-1-yl) substituent offers a versatile handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, or other alkyne-based transformations. This makes the post-cyclization functionalization a powerful tool for creating complex molecular architectures.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen a surge in the development of catalytic methods that offer higher efficiency, atom economy, and novel pathways for the construction of heterocyclic systems.

Transition Metal-Catalyzed Coupling Reactions for Isoindoline Formation

Transition metal catalysis provides powerful methods for constructing the isoindoline ring itself. researchgate.netunipr.it Catalysts based on palladium, rhodium, and other metals can facilitate the formation of the heterocyclic core through various mechanisms, including C-H activation, cyclization, and coupling reactions. chinesechemsoc.orgnih.govacs.org

One notable approach is the rhodium-catalyzed [2+2+2] cycloaddition. researchgate.net This reaction can construct the benzene ring of the isoindoline system from three alkyne components. A strategically designed dipropargylamine (B1361397) derivative (a 1,6-diyne) can react with an alkyne to form the fused bicyclic structure of isoindoline. researchgate.net By selecting a substituted alkyne, this method allows for the introduction of various functionalities onto the aromatic ring. To synthesize an N-alkynyl isoindoline directly, the nitrogen of the starting dipropargylamine would already be substituted with the desired alkynyl group.

Palladium-catalyzed reactions are also widely used for synthesizing isoindoline derivatives. chinesechemsoc.orgnih.gov These can include intramolecular C-H amination of o-allylbenzylamines or carbonylative cyclization of o-halobenzoates with primary amines. chinesechemsoc.orgnih.gov While these specific examples may not directly yield the target molecule, they illustrate the power of palladium catalysis in forming the isoindoline core, which could then be functionalized as described in section 2.2.2.

The table below outlines some conceptual transition metal-catalyzed pathways to isoindoline cores.

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| [Rh(cod)₂]BF₄ / Ligand | [2+2+2] Cycloaddition | N-substituted dipropargylamine, Alkyne | Convergent, builds aromatic ring |

| Pd(OAc)₂ / Ligand | Intramolecular C-H Amination | o-Allylbenzylamine derivative | Forms C-N bond via C-H activation |

| PdCl₂(PPh₃)₂ / CO | Carbonylative Cyclization | o-Halobenzyl halide, Primary amine | Incorporates carbon monoxide |

| Rh(III) complexes | C-H Olefination/Annulation | N-Benzoylsulfonamide, Olefin | Forms isoindolinone core |

Frustrated Lewis Pair (FLP) Mediated Syntheses Incorporating Alkyne Functionality

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules, including H₂, and to mediate a variety of chemical transformations. rsc.org The application of FLP chemistry to the synthesis of N-heterocycles is an emerging area. researchgate.netnih.gov

In the context of alkynes, FLP chemistry is well-documented for mediating reactions like 1,2-hydrocarbation and other addition reactions across the triple bond. nih.govnih.govresearchgate.net This involves the activation of the alkyne by the Lewis acid component, making it susceptible to nucleophilic attack.

While the direct FLP-catalyzed synthesis of the isoindoline ring incorporating an alkyne is not yet a widely established method, one can conceptualize potential pathways. For instance, an FLP could be used to mediate an intramolecular hydroamination of an appropriately substituted amino-alkyne, where the FLP activates the alkyne towards cyclization. Another area of application is in the hydrogenation of N-heterocycles. nih.govacs.org An FLP catalyst could be used in the final step of a synthetic sequence to reduce an isoindole precursor to the desired 2,3-dihydro-1H-isoindole (isoindoline) structure under metal-free conditions.

The primary role of FLPs in this context would likely be in the activation of unsaturated bonds or in catalytic hydrogenation, rather than the primary C-C or C-N bond-forming reactions to create the ring. researchgate.netscispace.com Research in this area is ongoing and promises new metal-free approaches to heterocycle synthesis.

Cascade and Tandem Reaction Sequences for Complex Dihydroisoindole Construction

Cascade and tandem reactions offer significant advantages in terms of efficiency and sustainability by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.org Such processes are powerful tools for the rapid construction of complex molecular architectures like the dihydroisoindole system.

For example, a palladium-catalyzed tandem reaction has been reported for the synthesis of polycyclic isoindoline derivatives. nih.gov This sequence involves a Sonogashira coupling, followed by propargyl-allenyl isomerization, a [4+2] cycloaddition, and finally aromatization, all in one pot. nih.gov By designing the appropriate starting materials, such a strategy could be adapted to build the core isoindoline structure.

Another approach involves electrophile-mediated cascade cyclizations. Propargylamine-based 1,6-diynes can undergo a cascade cyclization/iodination when treated with an electrophile like iodine, leading to the formation of spiro 1H-isoindolium compounds. rsc.orgpolyu.edu.hk These intermediates can be further transformed into functionalized isoindoline derivatives. This strategy demonstrates how multiple C-C and C-N bonds can be formed in a controlled manner to assemble the heterocyclic core.

These advanced, multi-step, single-pot reactions represent the cutting edge of synthetic efficiency, enabling the creation of complex molecules from simple precursors with minimal purification steps.

Chemical Reactivity and Transformations of 2 but 3 Yn 1 Yl 2,3 Dihydro 1h Isoindole

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne moiety is a versatile functional group that readily participates in a variety of addition and coupling reactions. Its reactivity is central to the synthetic utility of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole.

Hydroamination Reactions (Intra- and Intermolecular)

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of nitrogen-containing compounds. In the case of this compound, both intramolecular and intermolecular hydroamination reactions can be envisaged.

Intramolecular Hydroamination:

Gold-catalyzed intramolecular hydroamination of N-alkynyl amines is a well-established method for the synthesis of nitrogen heterocycles. nih.gov For this compound, an intramolecular cyclization could potentially be triggered by a gold catalyst, leading to the formation of a fused ring system. Although specific studies on this substrate are not prevalent, analogous gold-catalyzed hydroaminations of similar aminoalkynes proceed efficiently. nih.gov The reaction would likely proceed via a 5-exo-dig or 6-endo-dig cyclization pathway, depending on the reaction conditions and the specific gold catalyst employed.

Intermolecular Hydroamination:

The terminal alkyne can also undergo intermolecular hydroamination with various amines. Gold-catalyzed intermolecular hydroamination of terminal alkynes with anilines, for instance, typically yields imines as the Markovnikov addition products. frontiersin.org This transformation broadens the synthetic utility of the isoindoline (B1297411) derivative, allowing for the introduction of new nitrogen-containing substituents.

Table 1: Potential Hydroamination Reactions of this compound

| Reaction Type | Amine Source | Catalyst (Example) | Potential Product |

|---|---|---|---|

| Intramolecular | (Internal) | Au(I) complex | Fused tetracyclic isoindoline derivative |

| Intermolecular | Aniline | Au(I) complex | N-(1-(2,3-dihydro-1H-isoindol-2-yl)but-3-en-2-yl)aniline |

| Intermolecular | Secondary Alkylamine | Iridium photocatalyst | Tertiary amine adduct (anti-Markovnikov) |

Cycloaddition Reactions (e.g., Alkyne-Azide Cycloadditions)

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and broad functional group tolerance. wikipedia.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common variant and reliably produces the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively obtain the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.govbohrium.com These reactions provide a robust method for conjugating the isoindoline moiety to other molecules containing an azide (B81097) group.

Table 2: Expected Regioselectivity in Alkyne-Azide Cycloadditions

| Catalyst | Product Regioisomer | Key Features |

|---|---|---|

| Copper(I) | 1,4-disubstituted-1,2,3-triazole | High yield, mild conditions, considered a "click" reaction. wikipedia.orgnih.gov |

| Ruthenium(II) | 1,5-disubstituted-1,2,3-triazole | Complements CuAAC, works with internal alkynes. organic-chemistry.orgnih.govbohrium.com |

Transition Metal-Catalyzed Alkyne Activation and Functionalization

The terminal alkyne can be activated by various transition metals, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. A prime example is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the direct attachment of aromatic or vinylic substituents to the butynyl side chain of the isoindoline derivative, significantly increasing its molecular complexity. The reaction is typically carried out under mild conditions with a base, such as an amine. wikipedia.org

Other transition metal-catalyzed reactions could include gold-catalyzed oxidation/amination/cycloaddition sequences, which can lead to the formation of diverse heterocyclic structures. mdpi.com

Carboboration and Related C-C Bond Forming Reactions

Carboboration, the simultaneous addition of a carbon and a boron group across a triple bond, is a powerful tool for the synthesis of versatile organoboron compounds. While specific examples with this compound are not documented, nickel-catalyzed carboboration of internal alkynes has been reported, suggesting that similar transformations could be developed for terminal alkynes bearing an isoindoline moiety. These reactions can lead to the formation of synthetically useful alkenyl and 1-naphthyl boronates.

Reactivity of the 2,3-Dihydro-1H-isoindole Core

C-H Functionalization of the Isoindoline Ring System

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. For the isoindoline core, rhodium(III)-catalyzed C-H activation has been successfully employed to synthesize isoindolinones through annulation reactions with olefins and diazo compounds. nih.govnih.govrsc.orgacs.org While these examples involve a directing group on the nitrogen, they highlight the potential for C-H functionalization of the aromatic ring of the isoindoline system.

Palladium-catalyzed C-H functionalization is another widely used method for the modification of N-heterocycles. nih.govresearchgate.netbohrium.comnih.gov Ligand-directed C-H activation can control the site-selectivity of the reaction, allowing for the introduction of various functional groups at specific positions on the aromatic ring. researchgate.netbohrium.comnih.gov Although direct C-H functionalization of this compound has not been specifically reported, the extensive research in this area for related N-heterocycles suggests that such transformations are feasible.

Table 3: Potential C-H Functionalization Reactions of the Isoindoline Core

| Catalyst System (Example) | Reaction Type | Potential Outcome |

|---|---|---|

| Rhodium(III) | C-H activation/annulation with alkenes | Formation of fused polycyclic isoindoline derivatives. nih.govnih.gov |

| Palladium(II) | Ligand-directed C-H arylation | Introduction of an aryl group onto the benzene (B151609) ring of the isoindoline. nih.govresearchgate.net |

Aromatic Functionalization of the Fused Benzene Ring

The fused benzene ring of the 2,3-dihydro-1H-isoindole system is amenable to electrophilic aromatic substitution reactions. The directing influence of the substituents on the ring dictates the regioselectivity of these transformations. The dihydroisoindole moiety can be considered as a substituted benzene where the annulated pyrrolidine (B122466) ring acts as an ortho,para-directing group due to the electron-donating nature of the nitrogen atom. Consequently, electrophilic attack is anticipated to occur preferentially at the C4 and C7 positions, and to a lesser extent at the C5 and C6 positions.

Common electrophilic aromatic substitution reactions that could be envisaged for this scaffold include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the alkyne functionality.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

It is important to note that the Lewis acids used in Friedel-Crafts reactions could potentially coordinate with the nitrogen atom or the alkyne, which may influence the reaction's outcome and require careful selection of the catalyst and reaction conditions.

Stereoselective Transformations within the Dihydroisoindole Framework

The pyrrolidine ring within the 2,3-dihydro-1H-isoindole framework contains prochiral centers, making it a target for stereoselective transformations. While the parent compound is achiral, the introduction of substituents on the pyrrolidine ring can lead to the formation of stereoisomers.

One potential avenue for stereoselective functionalization is the diastereoselective reduction of a suitably modified dihydroisoindole precursor. For instance, if a carbonyl group were introduced at the C1 position to form an isoindolinone derivative, its stereoselective reduction could yield a hydroxylated dihydroisoindole with a defined stereochemistry. The directing effect of the N-substituent and the choice of a chiral reducing agent would be crucial in controlling the stereochemical outcome.

Furthermore, asymmetric catalysis could be employed to introduce chirality. For example, a catalytic asymmetric C-H activation/functionalization at the C1 or C3 positions of the pyrrolidine ring could lead to the enantioselective introduction of a new substituent.

Table 2: Hypothetical Stereoselective Reactions on a Dihydroisoindole Scaffold

| Reaction Type | Substrate Precursor | Reagents | Potential Chiral Product |

| Diastereoselective Reduction | 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindol-1-one | Chiral borane (B79455) reagent | (S)-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindol-1-ol |

| Enantioselective C-H Functionalization | This compound | Chiral transition metal catalyst, coupling partner | (R)-1-Aryl-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

The success of these transformations would heavily depend on the development of suitable catalytic systems that can differentiate between the prochiral C-H bonds of the dihydroisoindole ring.

Chemoselectivity and Regioselectivity Considerations in Multireactive Systems

The presence of both a terminal alkyne and a dihydroisoindole nucleus in this compound raises important questions of chemoselectivity and regioselectivity. The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions, and hydration. The dihydroisoindole moiety, as discussed, can undergo electrophilic aromatic substitution and reactions at the benzylic positions.

In reactions where both functionalities could potentially react, the outcome will be determined by the nature of the reagents and the reaction conditions. For instance, in a Sonogashira coupling with an aryl halide, the reaction is expected to occur exclusively at the terminal alkyne, leaving the dihydroisoindole core intact, provided a suitable palladium/copper catalyst system is used.

Conversely, under strongly acidic conditions for electrophilic aromatic substitution, the alkyne might undergo hydration or polymerization. Therefore, milder conditions or the use of protective groups for the alkyne might be necessary to achieve selective functionalization of the aromatic ring.

The regioselectivity of reactions on the dihydroisoindole ring itself is also a key consideration. As mentioned, electrophilic attack is predicted to favor the C4 and C7 positions of the benzene ring. In contrast, radical reactions or metal-catalyzed C-H activation might favor the benzylic C1 and C3 positions.

Table 3: Predicted Chemoselective Reactions of this compound

| Reaction Type | Reagents | Expected Site of Reaction | Product Type |

| Sonogashira Coupling | Aryl iodide, Pd/Cu catalyst, base | Terminal Alkyne | 1,4-Disubstituted butyne derivative |

| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | Terminal Alkyne | 1,2,3-Triazole derivative |

| Electrophilic Bromination | NBS, mild conditions | Aromatic Ring (C4/C7) | Brominated dihydroisoindole |

| Benzylic Oxidation | Mild oxidizing agent | Benzylic Position (C1) | Isoindolinone derivative |

Careful tuning of reaction parameters will be paramount in directing the reactivity towards the desired functional group and achieving the intended chemical transformation in a selective manner.

Synthesis and Advanced Characterization of Derivatives and Analogs of 2 but 3 Yn 1 Yl 2,3 Dihydro 1h Isoindole

Structural Diversification via Alkyne Modifications

The terminal alkyne of the but-3-yn-1-yl substituent is a key functional group that serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These modifications are pivotal in extending the molecular framework and introducing new chemical functionalities.

A primary strategy for modifying the alkyne chain is through cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne of the 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole and various aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent the formation of diyne byproducts. nih.gov

The versatility of the Sonogashira reaction allows for the introduction of a wide range of substituents at the terminus of the alkyne chain. For instance, coupling with substituted aryl iodides can furnish derivatives with extended aromatic systems. A similar reaction has been successfully demonstrated on a related isoindoline (B1297411) nitroxide, highlighting the feasibility of this approach. In one study, 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl was coupled with various terminal alkynes in high yields. rsc.org This suggests that this compound can be effectively coupled with a variety of aryl halides to generate a library of derivatives with diverse electronic and steric properties.

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst System | Product |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | 2-(4-phenylbut-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| This compound | 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | 2-(4-(p-tolyl)but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| This compound | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/P(t-Bu)₃ | 2-(4-(4-nitrophenyl)but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

This table presents hypothetical Sonogashira coupling reactions based on established methodologies.

The derivatives obtained from the initial alkyne functionalization can undergo further transformations to generate even more complex molecular architectures. A prominent example of such a post-reaction transformation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemicalbook.combeilstein-journals.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with the terminal alkyne of this compound or its extended analogs to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. chemicalbook.combeilstein-journals.org

For example, a derivative of this compound could be reacted with benzyl (B1604629) azide in the presence of a copper(I) catalyst to yield the corresponding 1-benzyl-4-(substituted)-1H-1,2,3-triazole derivative. The reaction typically proceeds smoothly in various solvents, including aqueous media. mdpi.com

| Alkyne Derivative | Azide | Catalyst System | Product |

| This compound | Benzyl azide | CuSO₄/Sodium Ascorbate | 2-(1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethyl)-2,3-dihydro-1H-isoindole |

| This compound | Azidoacetic acid | CuI | 2-(1-(1-(carboxymethyl)-1H-1,2,3-triazol-4-yl)ethyl)-2,3-dihydro-1H-isoindole |

| 2-(4-phenylbut-3-yn-1-yl)-2,3-dihydro-1H-isoindole | 1-Azido-4-fluorobenzene | CuI | 2-(1-(1-(4-fluorophenyl)-4-phenyl-1H-1,2,3-triazol-4-yl)ethyl)-2,3-dihydro-1H-isoindole |

This table illustrates potential CuAAC reactions based on established click chemistry principles.

Modifications on the Dihydroisoindole Ring System

The dihydroisoindole ring system itself offers opportunities for structural diversification, allowing for the fine-tuning of the molecule's properties through substitution on the benzene (B151609) moiety and the introduction of stereocenters.

The aromatic ring of the dihydroisoindole scaffold can be functionalized with a variety of substituents, which can significantly impact the electronic and lipophilic character of the molecule. The synthesis of these substituted analogs typically begins with appropriately substituted starting materials. For example, the reaction of a substituted o-xylylene (B1219910) dibromide with 3-butyn-1-amine would yield the corresponding substituted this compound.

Halogenated derivatives, for instance, can be prepared from halogenated o-xylylene dibromides. The introduction of halogens not only modifies the electronic properties of the benzene ring but also provides a handle for further functionalization through cross-coupling reactions. For example, a bromo-substituted derivative could subsequently undergo a Suzuki or Buchwald-Hartwig coupling to introduce aryl or amino groups, respectively.

| Starting Material (Substituted o-xylylene dibromide) | Reagent | Product |

| 1,2-bis(bromomethyl)-4-fluorobenzene | 3-butyn-1-amine | 5-fluoro-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| 1,2-bis(bromomethyl)-4-nitrobenzene | 3-butyn-1-amine | 5-nitro-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

| 4-bromo-1,2-bis(bromomethyl)benzene | 3-butyn-1-amine | 5-bromo-2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole |

This table outlines synthetic routes to substituted dihydroisoindoles based on established synthetic methods.

The introduction of chirality into the dihydroisoindole framework can lead to enantiomerically pure compounds, which is of significant interest in medicinal chemistry as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis of 2,3-dihydro-1H-isoindoles can be achieved through several strategies. One approach involves the use of a chiral catalyst in the cyclization step. For example, highly enantioselective methods have been developed for the synthesis of related chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones using a chiral phosphoric acid catalyst. rsc.org

Another strategy involves the use of a chiral auxiliary attached to the nitrogen atom, which directs the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to afford the chiral dihydroisoindole. Furthermore, racemic mixtures of chiral dihydroisoindole derivatives can be resolved into their constituent enantiomers using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. mdpi.combldpharm.comresearchgate.netresearchgate.netmdpi.com

| Method | Description |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the formation of the dihydroisoindole ring. |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective transformations, followed by its removal. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers using techniques like chiral HPLC. |

This table summarizes common strategies for obtaining chiral dihydroisoindole derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

The unambiguous structural elucidation of the synthesized derivatives and analogs of this compound relies on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural characterization. mdpi.com While one-dimensional ¹H and ¹³C NMR provide fundamental information about the molecular structure, two-dimensional (2D) NMR techniques are often essential for complex derivatives. chemicalbook.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to establish direct carbon-proton correlations, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range C-H couplings, which is invaluable for piecing together the molecular framework and assigning the positions of substituents. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, aiding in the confirmation of stereochemistry. mdpi.com

Mass spectrometry (MS) is another critical tool for confirming the molecular weight and elemental composition of the synthesized compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecules. nih.gov By analyzing the fragments produced, it is possible to deduce structural information and differentiate between isomers. For instance, the fragmentation patterns of the dihydroisoindole core and any newly introduced functional groups can provide definitive structural evidence.

| Technique | Application | Information Obtained |

| 2D NMR (HSQC, HMBC) | Elucidation of complex molecular structures. | Carbon-proton correlations (one-bond and long-range), connectivity of molecular fragments. chemicalbook.com |

| 2D NMR (NOESY/ROESY) | Determination of stereochemistry and conformation. | Spatial proximity of protons. |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula. | Accurate mass measurement and elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and isomer differentiation. | Fragmentation patterns, structural information about different parts of the molecule. nih.gov |

This table highlights the application of advanced analytical techniques in the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For derivatives of this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the chemical environment of each nucleus.

In the ¹H NMR spectrum of a typical N-substituted isoindoline, the protons of the isoindoline core exhibit characteristic chemical shifts. The benzylic protons (on the carbons adjacent to the nitrogen and the benzene ring) typically appear as a singlet or a multiplet in the range of 4.0-5.0 ppm. The aromatic protons of the benzene ring usually resonate in the region of 7.0-7.5 ppm, often as a multiplet due to complex spin-spin coupling.

The N-butynyl substituent introduces several key signals. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to appear in the range of 2.8-3.5 ppm. The other methylene group in the butyl chain would likely resonate around 2.2-2.6 ppm. A crucial signal for confirming the presence of the terminal alkyne is the acetylenic proton, which typically appears as a triplet around 2.0 ppm due to coupling with the adjacent methylene protons.

The ¹³C NMR spectrum provides complementary information. The carbons of the isoindoline benzene ring would be found in the aromatic region (120-145 ppm). The benzylic carbons are expected around 50-60 ppm. For the butynyl chain, the carbon attached to the nitrogen would be in a similar range. The carbons of the alkyne group are characteristic, with the terminal CH carbon appearing around 70 ppm and the quaternary alkyne carbon resonating further downfield, typically in the 80-90 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and may vary based on the solvent and experimental conditions.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isoindoline Aromatic-H | 7.0-7.5 (m) | 120-145 |

| Isoindoline Benzylic-H (CH₂) | 4.0-5.0 (s) | 50-60 |

| N-CH₂ | 2.8-3.5 (t) | 45-55 |

| CH₂-C≡ | 2.2-2.6 (dt) | 15-25 |

| ≡C-H | ~2.0 (t) | ~70 |

| -C≡ | - | 80-90 |

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound and its analogs, the IR spectrum would display several characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak absorption in the region of 2100-2200 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching of the isoindoline ring would likely be observed in the 1250-1020 cm⁻¹ range.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern would likely involve the cleavage of the butynyl side chain. Common fragments could include the loss of the propargyl group or the entire butynyl chain, leading to a prominent fragment corresponding to the isoindoline cation.

Table 2: Key Spectroscopic Data for the Characterization of this compound

| Technique | Key Feature | Expected Value/Region |

| IR | Terminal Alkyne C-H Stretch | ~3300 cm⁻¹ |

| IR | C≡C Stretch | 2100-2200 cm⁻¹ |

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ |

| MS | Molecular Ion Peak ([M]⁺) | m/z corresponding to C₁₂H₁₃N |

| HRMS | Exact Mass | Confirmation of C₁₂H₁₃N |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Computational and Theoretical Investigations of 2 but 3 Yn 1 Yl 2,3 Dihydro 1h Isoindole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating the electronic structure of medium-sized organic molecules.

Detailed research findings from DFT studies on related N-substituted isoindoline (B1297411) derivatives reveal key electronic parameters. nih.gov These calculations typically involve geometry optimization to find the lowest energy structure, followed by the computation of various molecular properties. For this compound, such calculations would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The presence of the π-systems in the benzene (B151609) ring and the alkyne moiety are expected to be the primary sites of electronic activity. The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. The alkyne group, with its electron-rich triple bond, significantly influences the electronic properties and serves as a key site for chemical reactions. smolecule.com

Table 1: Predicted Electronic Properties from DFT Calculations Below is a representative table of electronic properties that would be determined for this compound using DFT, based on typical values for related heterocyclic compounds.

| Parameter | Predicted Value | Significance |

| EHOMO (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 5.3 | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | 1.8 | Measures the overall polarity of the molecule. |

| Ionization Potential (eV) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (eV) | 1.2 | Energy released upon gaining an electron. |

Note: The values in this table are illustrative and represent typical quantum chemical predictions for a molecule with this structure.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are essential computational tools for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. The butynyl side chain introduces several rotatable bonds, leading to multiple possible conformations (rotamers) that the molecule can adopt.

Conformational analysis, typically performed using molecular mechanics force fields or DFT, would identify the most stable conformers and the energy barriers between them. This information is crucial as the three-dimensional shape of the molecule governs how it interacts with other molecules, including biological targets like enzymes.

MD simulations can further investigate the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent or near a biological receptor). These simulations provide insights into the flexibility of the isoindole ring and the butynyl chain, as well as the nature of non-covalent interactions, such as hydrogen bonds or van der Waals forces, with surrounding molecules.

In the context of medicinal chemistry, molecular docking, a specific type of molecular modeling, is used to predict how a molecule binds to the active site of a protein. Studies on isoindole derivatives have utilized these in silico methods to predict binding affinities and mechanisms of action. smolecule.com For this compound, molecular docking studies suggest it can effectively bind to cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent. smolecule.com Such models are critical in the rational design of new therapeutic agents. nih.govresearchgate.net

Table 2: Conformational and Interaction Analysis Data This table illustrates the type of data generated from molecular modeling and docking studies for a compound like this compound.

| Analysis Type | Parameter | Finding/Prediction |

| Conformational Analysis | Lowest Energy Conformer | Extended conformation of the butynyl chain. |

| Rotational Energy Barrier (kcal/mol) | ~3-5 kcal/mol for rotation around the N-CH₂ bond. | |

| Molecular Docking (vs. COX-2) | Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | |

| Type of Interactions | Hydrophobic interactions with the isoindole ring; potential π-alkyne interaction with an aromatic residue. |

Note: The data presented are representative examples derived from typical molecular modeling studies on small molecule inhibitors.

Mechanistic Studies of Organic Reactions Involving the Compound through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions by calculating the energies of reactants, transition states, and products. For this compound, the terminal alkyne group is a site of high reactivity, making it a candidate for various transformations, such as cycloaddition reactions. smolecule.com

Theoretical studies can map out the potential energy surface for a proposed reaction, for instance, a [3+2] cycloaddition (click chemistry) or a Diels-Alder reaction where the alkyne acts as a dienophile. By calculating the activation energies for different possible pathways, computational models can predict which reaction is more likely to occur and what the stereochemical outcome will be.

For example, a DFT study on the photooxidative cyclization of related alkynyl compounds has been used to provide a mechanistic explanation for the reaction's regioselectivity by analyzing reaction coordinate diagrams. digitellinc.com Similarly, a computational investigation into a cycloaddition reaction involving the butynyl group of this compound would involve locating the transition state structure and calculating the associated energy barrier. This provides fundamental insights that can be used to optimize experimental reaction conditions.

Table 3: Hypothetical Reaction Pathway Analysis for a [3+2] Cycloaddition

| Reaction Coordinate Point | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Isolated this compound and an azide (B81097). |

| Transition State | +15.2 | Asynchronous bond formation between the alkyne and azide. |

| Product | -25.8 | Formation of a stable triazole ring. |

Note: These energy values are illustrative for a typical copper-catalyzed azide-alkyne cycloaddition reaction.

Structure-Reactivity Relationships Derived from Theoretical Models

By systematically studying a series of related isoindole derivatives computationally, it is possible to derive structure-reactivity relationships (SRRs). These relationships correlate changes in molecular structure with changes in chemical reactivity or biological activity. Theoretical models can quantify various molecular properties, known as descriptors, which can then be used in Quantitative Structure-Activity Relationship (QSAR) models.

For this compound and its analogs, theoretical descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on specific atoms (e.g., the nitrogen or the alkyne carbons), and the molecular electrostatic potential.

Steric Descriptors: Molecular volume, surface area, and specific conformational angles.

Lipophilic Descriptors: The calculated partition coefficient (log P), which relates to the molecule's solubility.

A QSAR analysis on a series of isoindole derivatives showed that cytostatic activity was well correlated with electronic and lipophilic parameters. nih.gov For instance, it was found that substituents with strong electron-donating properties enhanced inhibitory activity. nih.gov By applying these models, one could predict how modifying the butynyl chain or substituting the aromatic ring of this compound would likely affect its reactivity in a chemical reaction or its potency as a COX inhibitor. This predictive power makes computational chemistry an indispensable part of modern chemical research and drug discovery. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Diversified Chemical Libraries

The presence of a terminal alkyne in 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole makes it an exceptionally versatile intermediate for the synthesis of diversified chemical libraries, which are crucial in drug discovery and chemical biology. The alkyne moiety can participate in a variety of coupling and cycloaddition reactions, allowing for the rapid introduction of molecular diversity from a common scaffold.

Key reactions that can be employed to generate chemical libraries from this intermediate include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between the terminal alkyne of this compound and a variety of aryl or vinyl halides can generate a library of substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org The mild reaction conditions of the Sonogashira coupling are tolerant of a wide range of functional groups, making it an ideal tool for combinatorial chemistry. wikipedia.orglibretexts.orgorganic-chemistry.org

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a perfect handle for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions. nih.gov This highly efficient and regioselective reaction allows for the facile connection of the isoindole scaffold to a vast array of azide-containing molecules, leading to the formation of stable 1,2,3-triazole linkages.

Mannich-type Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions with an aldehyde and a secondary amine to produce propargylamines, further expanding the chemical space accessible from this starting material.

The following interactive data table illustrates a hypothetical library of compounds that could be synthesized from this compound using these key reactions.

| Reaction Type | Reagent | Resulting Compound Structure | Potential Application Area |

| Sonogashira Coupling | 4-Iodophenol | 2-(4-(4-hydroxyphenyl)but-3-yn-1-yl)-2,3-dihydro-1H-isoindole | Medicinal Chemistry |

| Click Chemistry | Benzyl (B1604629) azide (B81097) | 2-(1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydro-1H-isoindole | Materials Science |

| Mannich Reaction | Formaldehyde, Dimethylamine | 2-(4-(dimethylamino)but-3-yn-1-yl)-2,3-dihydro-1H-isoindole | Catalysis |

| Sonogashira Coupling | 2-Bromopyridine | 2-(4-(pyridin-2-yl)but-3-yn-1-yl)-2,3-dihydro-1H-isoindole | Ligand Design |

Precursor for the Development of Novel Organic Scaffolds

The reactivity of the butynyl side chain in this compound provides a gateway to the synthesis of novel and complex organic scaffolds. Through various intramolecular and intermolecular cyclization strategies, the linear alkyne can be transformed into a range of carbocyclic and heterocyclic ring systems fused to or pendant from the isoindole core.

Examples of synthetic strategies to generate novel scaffolds include:

Intramolecular Cycloadditions: If a suitable dipolarophile or diene is introduced elsewhere on the isoindole ring system, an intramolecular [3+2] or Diels-Alder cycloaddition with the alkyne can lead to the formation of complex polycyclic structures. nih.gov

Pauson-Khand Reaction: This reaction, involving the cobalt-catalyzed [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, can be used to construct cyclopentenone-fused isoindole derivatives.

Ring-Closing Metathesis (RCM): By first introducing an alkene-containing substituent onto the isoindole nitrogen, a subsequent ring-closing metathesis reaction with the butynyl group can generate macrocyclic structures containing the isoindole moiety.

These synthetic routes open up possibilities for creating unique three-dimensional molecular architectures that are of interest in medicinal chemistry and materials science. The table below provides a hypothetical overview of novel scaffolds that could be accessed from this precursor.

| Cyclization Strategy | Co-reactant/Catalyst | Resulting Scaffold | Potential Utility |

| Intramolecular [3+2] Cycloaddition | Azide-functionalized isoindole | Triazolo-fused isoindole | Bioactive compound |

| Pauson-Khand Reaction | Ethylene, Co2(CO)8 | Cyclopentenone-fused isoindole | Synthetic intermediate |

| Ring-Closing Metathesis | Alkene-tethered isoindole, Grubbs' catalyst | Macrocyclic isoindole | Host-guest chemistry |

Potential in Polymer Chemistry and Advanced Material Design (e.g., via Alkyne Polymerization)

The terminal alkyne functionality of this compound makes it a promising monomer for the synthesis of novel polymers through alkyne polymerization. These polymers, featuring a polyacetylene backbone with pendant isoindole units, could exhibit interesting optical, electronic, and thermal properties.

Different polymerization techniques could be employed:

Metathesis Polymerization: Using tungsten or molybdenum-based catalysts, acyclic diyne metathesis (ADMET) or ring-opening alkyne metathesis polymerization (ROAMP) could potentially be used to create polymers with conjugated backbones. beilstein-journals.orgnih.gov

Addition Polymerization: Transition metal catalysts, such as those based on rhodium or palladium, can catalyze the addition polymerization of terminal alkynes to yield high molecular weight polymers.

The resulting poly(this compound) would be a material with a unique combination of properties derived from the conjugated polyalkyne chain and the nitrogen-containing isoindole side groups. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), as well as in the development of novel coatings and membranes.

Utility in Ligand Design for Catalysis

The this compound scaffold can be strategically functionalized to create novel ligands for transition metal catalysis. The isoindole nitrogen and the alkyne group can both serve as coordination sites or as points for further modification to introduce other ligating groups.

Potential ligand designs based on this scaffold include:

Phosphine Ligands: The terminal alkyne can be readily converted into a phosphine-containing side chain through hydrophosphination or by coupling with a phosphine-containing building block. The resulting isoindole-phosphine ligand could be used in a variety of palladium-, rhodium-, or ruthenium-catalyzed reactions. nih.govresearchgate.net

N-Heterocyclic Carbene (NHC) Ligands: The isoindole nitrogen can be incorporated into an imidazolium (B1220033) salt, which can then be deprotonated to form an N-heterocyclic carbene (NHC). The butynyl group can be retained as a functional handle for further modification of the ligand's steric or electronic properties. beilstein-journals.orgnih.gov

Pincer Ligands: By introducing additional coordinating groups at the C4 and C7 positions of the isoindole ring, it is possible to design pincer-type ligands where the isoindole core acts as a rigid backbone.

The modular nature of the this compound scaffold allows for the systematic tuning of ligand properties, which is essential for the development of highly active and selective catalysts for a wide range of organic transformations.

Q & A

Q. What are the optimized synthetic routes for 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and functionalization steps. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) are often required for cyclization reactions.

- Catalysts : Palladium or copper catalysts enable cross-coupling reactions involving the alkyne moiety.

- Purification : HPLC or GC-MS is critical for isolating high-purity products (>95%) .

Optimization studies suggest that yields improve with controlled reagent stoichiometry (1:1.2 molar ratio of precursor to alkyne derivative) and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR resolve the isoindole ring protons (δ 6.8–7.2 ppm) and alkyne carbons (δ 70–90 ppm).

- X-ray Crystallography : Confirms bond angles (e.g., 120° for sp² carbons in the isoindole ring) and spatial arrangement of the alkyne substituent .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHN) with <2 ppm error .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?

Contradictions often arise from divergent reaction conditions:

- Oxidative Pathways : Potassium permanganate (KMnO) in acidic media selectively oxidizes the alkyne to a ketone, while milder agents (e.g., O) yield epoxides .

- Reductive Pathways : Sodium borohydride (NaBH) reduces the isoindole ring, but LiAlH may over-reduce the alkyne .

Methodological Resolution :

Q. What strategies are effective for designing bioactivity assays targeting isoindole derivatives?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., Förster resonance energy transfer).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC values calculated via nonlinear regression .

- In Vivo Models : Use zebrafish or murine models to assess pharmacokinetics (e.g., bioavailability ≥40% via oral administration) .

Q. How can computational models predict structural analogs with enhanced stability or activity?

- Molecular Docking : Identify binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina.

- QSAR Models : Relate substituent electronegativity (Hammett constants) to bioactivity. For example, electron-withdrawing groups on the alkyne improve metabolic stability .

Methodological Challenges

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

- Systematic Screening : Employ factorial design (2 experiments) to test interactions between variables like solvent polarity (e.g., DMF vs. THF) and temperature .

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize conditions iteratively .

Q. What frameworks guide the integration of theoretical and experimental data for isoindole derivatives?

- Conceptual Alignment : Link reaction mechanisms to frontier molecular orbital (FMO) theory to explain regioselectivity .

- Data Reconciliation : Bayesian statistics can harmonize crystallographic data with spectroscopic results, reducing uncertainty in structural assignments .

Structural and Functional Analysis

Q. How does the alkyne substituent influence the compound’s electronic properties?

- Electron Density Mapping : The alkyne’s sp-hybridized carbons withdraw electron density from the isoindole ring, quantified via NBO analysis (charge distribution: −0.15 e on alkyne carbons) .

- Impact on Reactivity : Enhanced electrophilicity at the isoindole C3 position facilitates nucleophilic aromatic substitutions .

Table: Key Structural Analogs and Their Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.